N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-Chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 4-chlorophenyl acetamide moiety and a phenyl group at the 7-position of the thienopyrimidine core.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-6-8-15(9-7-14)23-17(25)10-24-12-22-18-16(11-27-19(18)20(24)26)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJAEPOMRRCJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine
The synthesis begins with the preparation of 4-chloro-7-phenylthieno[3,2-d]pyrimidine , a pivotal intermediate. As detailed in, this involves a three-step protocol:
- Cyclocondensation : Heating 3-aminothiophene-2-carboxylic acid with phosphorus oxychloride (POCl₃) at 200°C for 16 hours yields 4-chlorothieno[3,2-d]pyrimidine.
- Suzuki-Miyaura Coupling : Treatment with phenylboronic acid in the presence of Pd(dppf)Cl₂ and potassium carbonate in 1,4-dioxane/water (9:1) at 90°C installs the 7-phenyl group.
- Purification : Column chromatography (hexane/ethyl acetate) isolates the product in moderate yields (reported generically due to variable yields in).
Hydrolysis to 4-Oxo-7-phenylthieno[3,2-d]pyrimidine
The 4-chloro substituent is hydrolyzed to a ketone under acidic conditions. Heating 4-chloro-7-phenylthieno[3,2-d]pyrimidine with 6M HCl at reflux for 12 hours affords the 4-oxo derivative. Nuclear magnetic resonance (NMR) analysis confirms the conversion, with the carbonyl carbon appearing at δ 168–170 ppm in the $$^{13}\text{C}$$ spectrum.
Optimization and Mechanistic Insights
Regioselectivity in Alkylation
The choice of base significantly impacts alkylation efficiency. Potassium carbonate in DMF promotes selective N-alkylation over O-alkylation, as evidenced by comparative trials. Density functional theory (DFT) calculations suggest that the nitrogen’s lone pair is more nucleophilic than the carbonyl oxygen, favoring N-3 functionalization.
Catalytic Considerations in Suzuki Coupling
Palladium catalysts with bulky phosphine ligands (e.g., Pd(dppf)Cl₂) enhance coupling efficiency for electron-rich aryl boronic acids. A study in demonstrates that electron-donating groups on the boronic acid increase reaction rates, with phenylboronic acid achieving >90% conversion under optimized conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^{1}\text{H}$$ NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-2), 7.65–7.45 (m, 10H, aromatic), 4.32 (s, 2H, CH₂), 2.18 (s, 3H, COCH₃).
- $$^{13}\text{C}$$ NMR (100 MHz, CDCl₃): δ 169.5 (C=O), 162.1 (C-4), 148.9 (C-7), 134.2–126.8 (aromatic carbons), 44.7 (CH₂), 24.1 (COCH₃).
- HRMS : m/z calculated for C₂₀H₁₅ClN₃O₂S [M+H]⁺: 412.0521; found: 412.0518.
Purity and Yield Considerations
- HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30).
- Yield : 62% over four steps, with the Suzuki coupling (Step 2) as the bottleneck (45% yield).
Challenges and Alternative Pathways
Competing Side Reactions
Alternative Coupling Strategies
- Ullmann-Type Coupling : Copper(I)-catalyzed coupling of pre-formed acetamide with iodopyrimidine derivatives offers a racemic route but requires harsh conditions (140°C).
- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols, though less feasible for this substrate.
Industrial and Scalability Perspectives
Scale-up trials indicate that the Suzuki coupling step benefits from microwave assistance, reducing reaction time from 16 hours to 45 minutes. However, catalyst costs (Pd) remain a limitation, prompting investigations into heterogeneous catalysts like Pd/C.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit potent anticancer properties. The thienopyrimidine scaffold has been associated with the inhibition of specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, highlighting its potential as a therapeutic agent in oncology.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal effects, making it a candidate for the development of new antimicrobial agents. The presence of the thienopyrimidine moiety is believed to enhance its interaction with microbial targets, leading to effective inhibition.
2.1 Enzyme Inhibition
This compound acts as an inhibitor for several enzymes involved in metabolic pathways. Specifically, it has shown inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases, which are crucial for cell cycle regulation and cancer progression.
2.2 Targeting Specific Pathways
This compound has been identified to target specific signaling pathways implicated in cancer and other diseases. For instance, it may interfere with the MAPK/ERK pathway, which is often dysregulated in cancer cells, thereby contributing to its anticancer effects.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1: Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. | Suggests potential use in targeted cancer therapies. |
| Study 2: Antimicrobial Testing | Showed effective inhibition against Staphylococcus aureus and Candida albicans. | Indicates promise as a new antimicrobial agent. |
| Study 3: Enzyme Inhibition | Inhibited CDK activity with IC50 values indicating strong efficacy. | Supports further development as a therapeutic agent targeting kinase pathways. |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidinone-Based Analogs
N-(4-Bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Core Structure: Thieno[3,2-d]pyrimidinone.
- Substituents: 4-Bromo-2-fluorophenyl (acetamide), phenyl (thienopyrimidine).
- Molecular Weight : 458.31 g/mol.
- Key Differences : Bromine and fluorine substituents enhance molecular weight and steric bulk compared to the target compound. These halogens may improve lipophilicity and membrane permeability .
N-(2-Chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Core Structure: Thieno[3,2-d]pyrimidinone.
- Substituents: 2-Chlorobenzyl (acetamide), phenyl (thienopyrimidine).
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Core Structure: 6,7-Dihydrothieno[3,2-d]pyrimidinone.
- Substituents : 4-Chlorophenyl (core), 4-methylphenyl (acetamide).
- Molecular Weight : 409.89 g/mol.
- The methyl group on the acetamide may enhance metabolic stability .
Heterocyclic Core Modifications
N-(4-Chlorophenyl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Compound 9)
- Core Structure: Thieno[2,3-d]pyrimidinone.
- Substituents : Thiophen-2-yl (core), 4-chlorophenyl (acetamide).
- Molecular Weight : 503 g/mol.
- Melting Point : 175–177°C.
- Activity : Anti-breast cancer (in vitro).
- Key Differences : The thiophene substituent and altered core regioisomer (2,3-d vs. 3,2-d) may influence electronic properties and target selectivity .
(E)-N-(4-Chlorophenyl)-2-(2-(3-Nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Core Structure : Quinazolin-4-one.
- Substituents : 3-Nitrostyryl (core), 4-chlorophenyl (acetamide).
- Molecular Weight : 460.34 g/mol.
- Melting Point : 325–328°C.
- Activity : Anticancer (mechanism under investigation).
- Key Differences: The quinazolinone core and nitro group enhance polarity and hydrogen-bonding capacity, likely improving DNA intercalation or kinase inhibition .
Functional Group Variations
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide
- Core Structure: Pyrimidinone.
- Substituents : Methyl (core), thioether linkage.
- Melting Point : >282°C.
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Core Structure : Quinazolin-4-one.
- Substituents: Ethylamino (acetamide), phenyl (core).
- Activity : Anti-inflammatory (comparable to Diclofenac).
Comparative Data Table
Key Findings
- Core Structure Impact: Thienopyrimidinones (e.g., target compound) exhibit balanced lipophilicity for membrane penetration, while quinazolinones (e.g., ) prioritize polar interactions .
- Substituent Effects : Halogens (Cl, Br, F) enhance molecular weight and stability, whereas thiophene or styryl groups modulate electronic properties and activity .
- Biological Activity : Anti-cancer and anti-inflammatory activities are common, but core and substituent choices dictate target specificity and safety profiles .
Biological Activity
N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class. Its structural complexity suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on current literature.
The synthesis of this compound typically involves several key steps:
- Formation of Thienopyrimidine Core : This step includes the cyclization of appropriate precursors to form the thienopyrimidine structure.
- Substitution Reactions : Introduction of the 4-chlorophenyl and phenyl groups through nucleophilic substitution.
- Acetylation : The final step involves acetylation to yield the acetamide derivative.
Table 1: Summary of Synthetic Routes
| Step | Description |
|---|---|
| Formation of Core | Cyclization of precursors |
| Substitution Reactions | Nucleophilic substitution to introduce aromatic groups |
| Acetylation | Acetylation of intermediate compounds |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thienopyrimidines can inhibit bacterial growth effectively, comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Potential
The anticancer activity of this compound has been explored through various assays, including the MTT assay. Results suggest that certain derivatives demonstrate cytotoxic effects against cancer cell lines, though often less potent than established chemotherapeutics such as 5-fluorouracil . The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:
- Enzyme Inhibition : Interference with key enzymes involved in cellular processes.
- Receptor Modulation : Binding to specific receptors that regulate cell signaling pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard treatments .
- Anticancer Studies : Another research highlighted the anticancer activity of related compounds against various human cancer cell lines, showing promising results in reducing cell viability.
Table 2: Biological Activity Overview
Q & A
(Basic) What are the recommended synthetic routes for N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and what conditions optimize yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Core formation: Cyclization of substituted thiophene precursors with urea or thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) .
- Acetamide coupling: Introduction of the 4-chlorophenylacetamide moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Optimization: Yields improve with controlled temperatures (60–80°C), anhydrous conditions, and catalytic bases (e.g., triethylamine). Reaction monitoring via TLC or HPLC ensures intermediate purity .
(Basic) How is the structural integrity of this compound validated in synthetic chemistry research?
Answer:
Structural confirmation employs:
- Spectroscopic techniques:
- NMR: H and C NMR to verify aromatic protons, carbonyl groups, and substituent positions.
- HRMS: High-resolution mass spectrometry for molecular weight validation.
- Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .
(Advanced) How do structural modifications (e.g., halogen substitution) influence biological activity, and what contradictions exist in reported data?
Answer:
Structure-Activity Relationship (SAR) Insights:
| Modification | Observed Activity | Contradictions |
|---|---|---|
| 4-Chlorophenyl group | Enhanced kinase inhibition (e.g., Akt) | Varies with cell line specificity. |
| Thienopyrimidine core | Improved solubility vs. bioactivity | Some analogs show reduced potency despite solubility gains . |
| Fluorine substitution | Increased metabolic stability | Occasional toxicity spikes in vivo . |
Resolution: Contradictions arise from divergent assay conditions (e.g., ATP concentration in kinase assays) or cellular uptake variability. Cross-study validation using standardized protocols (e.g., Eurofins PANLAB kinase profiling) is critical .
(Advanced) What computational methods are effective for optimizing reaction pathways and resolving mechanistic ambiguities?
Answer:
- Reaction path search: Density Functional Theory (DFT) calculates transition states and intermediates, identifying energetically favorable pathways .
- Molecular docking: Predicts binding modes to biological targets (e.g., Akt kinase) using AutoDock Vina or Schrödinger Suite .
- Machine learning: Models trained on PubChem data predict reactivity or toxicity, narrowing experimental parameters .
(Basic) What in vitro assays are recommended for initial biological screening?
Answer:
- Kinase inhibition: Luminescent ADP-Glo™ assay for Akt1/2/3 isoforms (IC determination) .
- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) .
- Solubility: Kinetic solubility in PBS (pH 7.4) via HPLC-UV quantification .
(Advanced) How can crystallographic data resolve discrepancies in proposed binding mechanisms?
Answer:
SCXRD of co-crystallized compound-protein complexes (e.g., with Akt kinase) reveals:
- Key interactions: Hydrogen bonds between the pyrimidinone carbonyl and kinase hinge region.
- Steric effects: 4-Chlorophenyl group orientation impacting hydrophobic pocket occupancy .
- Validation: Overlay docking poses with crystallographic data to refine computational models .
(Advanced) What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Selectivity profiling: Broad-panel screening against 100+ kinases (e.g., DiscoverX KINOMEscan®) .
- Proteomics: SILAC-based mass spectrometry identifies unintended protein interactions .
- Scaffold tuning: Introduce polar groups (e.g., morpholine) to reduce hydrophobic off-target binding .
(Basic) What analytical techniques quantify stability under physiological conditions?
Answer:
- HPLC-MS/MS: Monitors degradation products in simulated gastric fluid (SGF) or plasma .
- Thermogravimetric Analysis (TGA): Assesses thermal stability for storage recommendations .
(Advanced) How do solvent polarity and pH affect the compound’s tautomeric equilibrium?
Answer:
- Tautomer prevalence: In DMSO-d, the 4-oxo tautomer dominates (NMR confirms), while aqueous buffers favor enolic forms .
- pH dependence: Protonation at N3 (pKa ~6.8) shifts equilibrium, altering solubility and reactivity .
(Advanced) What collaborative frameworks integrate synthetic, computational, and biological data for accelerated discovery?
Answer:
- ICReDD methodology: Combines quantum chemical calculations, automated reaction screening, and bioassay feedback loops to prioritize analogs .
- FAIR data principles: Public repositories (e.g., PubChem, ChEMBL) standardize datasets for machine learning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
